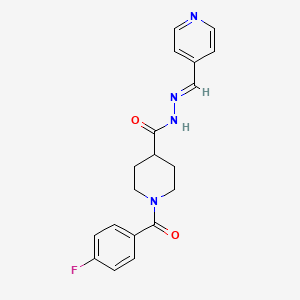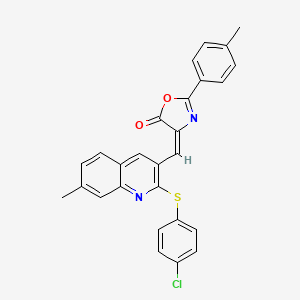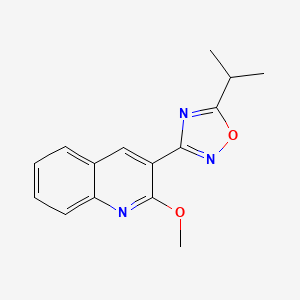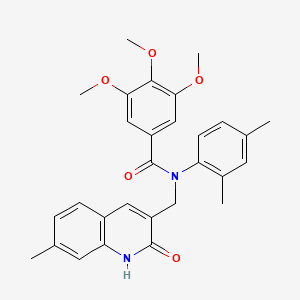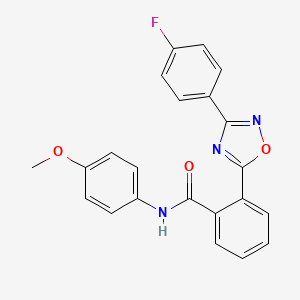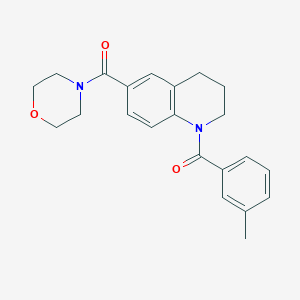
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. This compound is a tetrahydroquinoline derivative that has shown promising results in various research studies. In
Mécanisme D'action
The mechanism of action of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of various enzymes and pathways. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the activity of monoamine oxidase-B, which is responsible for the breakdown of dopamine. In cancer, this compound inhibits the activity of various kinases and pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has various biochemical and physiological effects. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, which improves cognitive function. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide increases the levels of dopamine in the brain, which improves motor function. In cancer, this compound induces apoptosis in cancer cells, which leads to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages and limitations for lab experiments. The advantages include its ability to inhibit various enzymes and pathways, its potential as a drug candidate, and its ability to induce apoptosis in cancer cells. The limitations include its low solubility in water, its potential toxicity, and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. These include the development of more efficient synthesis methods, the optimization of its pharmacological properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound.
In conclusion, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound that has shown potential as a drug candidate in various research studies. Its ability to inhibit various enzymes and pathways, induce apoptosis in cancer cells, and improve cognitive and motor function makes it an attractive target for further research. However, more research is needed to determine its safety and efficacy in clinical trials and to explore its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base. The reaction produces N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which is then converted to the amide form using a coupling reagent.
Applications De Recherche Scientifique
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as a drug candidate in various research studies. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
[1-(3-methylbenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-4-2-5-18(14-16)22(26)24-9-3-6-17-15-19(7-8-20(17)24)21(25)23-10-12-27-13-11-23/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKOTMBRHLJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)





